3-Methyl-4-{2-[4-(2-nitroanilino)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one
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Overview
Description
3-Methyl-4-{2-[4-(2-nitroanilino)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one is a complex organic compound characterized by its unique structure, which includes a nitroaniline moiety and a hydrazinylidene group attached to a cyclohexadienone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-{2-[4-(2-nitroanilino)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one typically involves multiple steps, starting with the preparation of the nitroaniline derivative. This is followed by the formation of the hydrazinylidene intermediate, which is then reacted with a cyclohexadienone precursor under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or hydrochloric acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-{2-[4-(2-nitroanilino)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different hydrazine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving Lewis acids like aluminum chloride or ferric chloride.
Major Products Formed
The major products formed from these reactions include various substituted hydrazine derivatives, amino derivatives, and other functionalized aromatic compounds.
Scientific Research Applications
3-Methyl-4-{2-[4-(2-nitroanilino)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-4-{2-[4-(2-nitroanilino)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The nitroaniline moiety can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydrazinylidene group can also form covalent bonds with target proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 4-{2-[4-(2-Nitroanilino)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one
- 3-Methyl-4-{2-[4-(2-Aminoanilino)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one
Uniqueness
3-Methyl-4-{2-[4-(2-nitroanilino)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one is unique due to its specific substitution pattern and the presence of both nitro and hydrazinylidene groups, which confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
65953-75-5 |
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Molecular Formula |
C19H16N4O3 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
3-methyl-4-[[4-(2-nitroanilino)phenyl]diazenyl]phenol |
InChI |
InChI=1S/C19H16N4O3/c1-13-12-16(24)10-11-17(13)22-21-15-8-6-14(7-9-15)20-18-4-2-3-5-19(18)23(25)26/h2-12,20,24H,1H3 |
InChI Key |
ODCGOVCXHIQWBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)O)N=NC2=CC=C(C=C2)NC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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